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Abstract

BMS-986339 is a potent, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR)
that has been investigated for its potential therapeutic application in nonalcoholic
steatohepatitis (NASH). Preclinical studies have demonstrated its ability to selectively activate
FXR with a distinct tissue-specific profile, notably inducing Fibroblast Growth Factor 15
(FGF15) in the ileum and exhibiting anti-fibrotic effects. This technical guide provides a
comprehensive summary of the publicly available preclinical data on BMS-986339, including its
mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile.
While preclinical findings are promising, it is important to note that, as of the latest available
information, human clinical trial data for BMS-986339 has not been publicly disclosed.

Core Mechanism of Action: Farnesoid X Receptor
(FXR) Agonism

BMS-986339 functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear
hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR
plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose
metabolism.
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Upon activation by BMS-986339, FXR forms a heterodimer with the Retinoid X Receptor
(RXR). This complex then binds to specific DNA sequences known as FXR response elements
(FXRES) in the promoter regions of target genes, leading to the modulation of their
transcription.

A key feature of BMS-986339's mechanism is its tissue-selective activation of FXR, which
results in a differentiated pharmacological profile. Notably, it demonstrates a differential
induction of Fibroblast Growth Factor 15 (FGF15) in the liver and the ileum.[1][2][3] In the
ileum, activation of FXR by BMS-986339 leads to a significant increase in the expression of
FGF15 (the mouse ortholog of human FGF19). FGF15 is subsequently secreted and travels to
the liver, where it acts on the FGF receptor 4 (FGFR4) to suppress the expression of
Cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting enzyme in bile acid synthesis. This
feedback loop is a central component of FXR's role in maintaining bile acid homeostasis.

Additionally, FXR activation by BMS-986339 in the ileum induces the expression of the Small
Heterodimer Partner (SHP), a nuclear receptor that also plays a role in the negative regulation

of bile acid synthesis.[3]
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FXR Signaling Pathway Activated by BMS-986339.

Quantitative Preclinical Data
In Vitro Activity

BMS-986339 has demonstrated potent and selective activation of FXR in various in vitro
assays.
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Target/Cell
Assay . Parameter Value Reference
Line
Transporter
o OATP1B3 ICs0 1.44 uM [3]
Inhibition
BSEP ICso 1.5 uM [3]
Enzyme
o hUGT1Al ICso0 4.85 uyM [3]
Inhibition
) BSEP gene
Gene Expression  Huh-7 cells o Reduced [3]
activation
FGF19 gene
Hepatocytes o Reduced [3]
activation

In Vivo Pharmacokinetics in Animal Models

Pharmacokinetic studies in mice and rats have shown that BMS-986339 exhibits low clearance
and a long elimination half-life.[3]

. Administrat Dose AUCtotal
Species . Vss (L/kg) ta/2 (h)
ion (mgl/kg) (uM-h)
Male C57BL6
_ V. 1 2.2 16.4
Mice
p.o. 5 - 56.6
Male
Sprague- [RY2 1 5.2 6.6
Dawley Rat
p.o. 2 - 5.8

In Vivo Efficacy in a Disease Model

In a mouse model of bile duct ligation (BDL), a well-established model for studying cholestatic
liver injury and fibrosis, BMS-986339 demonstrated significant anti-fibrotic efficacy.
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Animal Model Dosing Regimen Key Findings Reference

- Induced Fgfl5 and

SHP gene expression

in the ileum.-
] 0.3,1,3,and 10 ]
Mouse Bile Duct ) Decreased the ratio of
o mg/kg, p.o., once daily ) [3]
Ligation (BDL) Model hydroxyproline to total

for 9 days ]
protein content.-

Decreased collagen

levels.

Experimental Protocols
In Vivo Bile Duct Ligation (BDL) Model

The anti-fibrotic efficacy of BMS-986339 was evaluated using the bile duct ligation (BDL) model
in mice. This surgical procedure induces cholestasis and subsequent liver fibrosis.

Experimental Procedure

nitiate Oral Dosing of BMS-986339
(0.3, 1,3, 10 mg/kg) or Vehicle
(Once Daily for 9 Days)

Monit imal Health
and Body Weight

Click to download full resolution via product page

Workflow for the Bile Duct Ligation (BDL) Model.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

Animals: Male C57BL/6 mice are used for this procedure.
e Anesthesia: The animals are anesthetized prior to surgery.

o Surgical Procedure: A midline abdominal incision is made to expose the common bile duct.
The bile duct is then ligated at two points, and sometimes transected between the ligatures.
Sham-operated animals undergo the same surgical procedure without the ligation.

» Dosing: BMS-986339 is administered orally once daily, starting one day after the surgery and
continuing for a specified period (e.g., 9 days).

o Sample Collection: At the end of the study, animals are euthanized, and blood and tissues
(liver and ileum) are collected for analysis.

e Analysis: Liver fibrosis is assessed by measuring hydroxyproline content, a major
component of collagen. Gene expression in the ileum is analyzed using quantitative
polymerase chain reaction (qPCR).

In Vitro Safety Assays

BMS-986339 was evaluated for its genotoxic and mutagenic potential using standard in vitro
assays.

e Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential
of a compound. BMS-986339 was reported to be negative in this test.

« In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause
chromosomal damage. BMS-986339 was also negative in this assay.

Human Clinical Trials

As of the latest publicly available information, the results of human clinical trials for BMS-
986339 have not been reported. The preclinical data suggests that further evaluation in
humans is warranted to determine the safety, tolerability, pharmacokinetics, and efficacy of this
compound.[1][2]
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Summary and Future Directions

BMS-986339 is a potent and selective non-bile acid FXR agonist with a differentiated, tissue-
specific pharmacological profile. Preclinical studies have demonstrated its ability to induce
FGF15 in the ileum and exert anti-fibrotic effects in a mouse model of liver fibrosis. The
compound also exhibits a favorable in vitro safety profile.

The key differentiator for BMS-986339 appears to be its context-dependent activation of FXR,
which may offer a therapeutic advantage by potentially mitigating some of the side effects
observed with other FXR agonists, such as pruritus and lipid abnormalities.

The future development of BMS-986339 will depend on the outcomes of human clinical trials.
These studies will be essential to establish the safety and efficacy of the compound in patients
with NASH and to validate the promising preclinical findings in a clinical setting. Researchers
and drug development professionals should monitor for the release of clinical trial data to fully
assess the therapeutic potential of this novel FXR agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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